6-oxo-3H-pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C6H4N2O |
|---|---|
Molecular Weight |
120.11 g/mol |
IUPAC Name |
6-oxo-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4-5H |
InChI Key |
SSCLHYCPDGYAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=CC1C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aldehydes, Ketones, and Malononitrile
The most widely reported method involves a one-pot cyclocondensation reaction between aldehydes, ketones, and malononitrile in the presence of ammonium acetate. This approach leverages the Knoevenagel-Michael cascade mechanism to construct the pyridone core.
Chlorination of Hydroxypyridine Precursors
4-Hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile derivatives undergo chlorination to yield chloro intermediates, which are hydrolyzed to the target compound.
Chlorination with POCl₃/PCl₅
Reaction of Sodium Enolates with Cyanoacetohydrazides
Sodium salts of 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate react with cyanoacetohydrazides to form 2-oxo-1,2-dihydropyridine-3-carbonitriles.
Synthetic Protocol
Multi-Component Reactions Using Sodium Alkoxide
Sodium methoxide or ethoxide catalyzes cyclocondensation of diarylidenecyclopentanones with propanedinitrile.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 6-oxo-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino-pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 6-oxo-3H-pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with various reagents under optimized conditions. For instance, one study demonstrated the efficient synthesis of polyfunctionalized 2-pyridones from β-keto amides and malononitrile, achieving high yields through careful selection of solvents and bases . The characterization of these compounds was confirmed using techniques such as NMR spectroscopy, which provides insights into their structural properties.
Antitumor Activity
Recent research has highlighted the potential of 6-oxo-3H-pyridine-3-carbonitrile derivatives as antitumor agents. A series of synthesized compounds were evaluated for their antiproliferative activity against liver carcinoma cell lines (HEPG2). Notably, certain derivatives exhibited IC50 values as low as 1.46 µM, indicating promising antitumor efficacy compared to standard drugs like doxorubicin .
Antimicrobial Properties
The antimicrobial activity of 6-oxo-3H-pyridine-3-carbonitrile derivatives has also been investigated. New compounds synthesized from this framework showed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, alongside antifungal activity against Candida albicans . These findings suggest that modifications to the pyridine structure can enhance biological activity, making it a valuable scaffold for developing new antimicrobial agents.
Building Block for Complex Molecules
6-Oxo-3H-pyridine-3-carbonitrile serves as a crucial building block in the synthesis of more complex nitrogen-containing heterocycles. For example, it has been utilized in the preparation of various pyridine derivatives through cyclization reactions, which are essential in creating compounds with diverse pharmacological properties .
Functionalization Strategies
Functionalization strategies involving 6-oxo-3H-pyridine-3-carbonitrile have been explored to enhance its reactivity and selectivity in chemical reactions. Techniques such as oxyfunctionalization using whole cells have shown promise in converting pyridine derivatives into hydroxylated products, thereby expanding the scope of applications in both medicinal chemistry and industrial processes .
Case Studies
Mechanism of Action
The mechanism of action of 6-oxo-3H-pyridine-3-carbonitrile involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The reactivity and applications of 6-oxo-3H-pyridine-3-carbonitrile derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Physicochemical Properties
- IR Spectroscopy : Characteristic peaks include C≡N stretch (~2220 cm⁻¹), C=O stretch (~1645 cm⁻¹), and NH/OH stretches (~3200–3400 cm⁻¹), consistent across analogs .
- Molecular Weight and Solubility : Bulkier substituents (e.g., pyridin-4-yl in ) increase molecular weight and reduce aqueous solubility, whereas polar groups (e.g., hydroxy in ) enhance hydrophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
